3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate
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Overview
Description
3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate is an organic compound with a unique bicyclic structure. It is known for its distinctive chemical properties and is used in various scientific and industrial applications. The compound’s structure consists of a bicycloheptane ring system with two methyl groups and an acetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate typically involves the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-yl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can participate in various biochemical processes. The bicyclic structure may also interact with enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 1,3,3-Trimethylbicyclo(2.2.1)hept-2-yl acetate
- Bicyclo(3.1.1)heptane-2-methanol, 6,6-dimethyl-, acetate
- Ethanol, 2-(3,3-dimethylbicyclo(2.2.1)hept-2-ylidene)-
Uniqueness
3,3-Dimethylbicyclo(2.2.1)hept-2-yl acetate is unique due to its specific bicyclic structure and the presence of two methyl groups, which confer distinct chemical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
94134-25-5 |
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Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl) acetate |
InChI |
InChI=1S/C11H18O2/c1-7(12)13-10-8-4-5-9(6-8)11(10,2)3/h8-10H,4-6H2,1-3H3 |
InChI Key |
AIFCYJPQMNVEEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
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